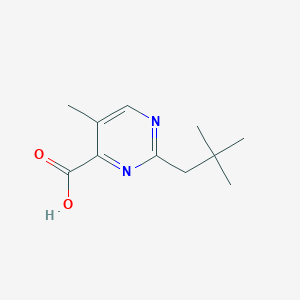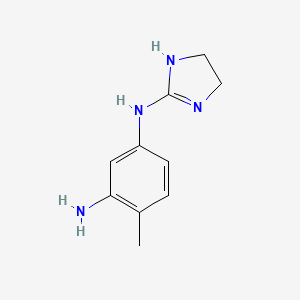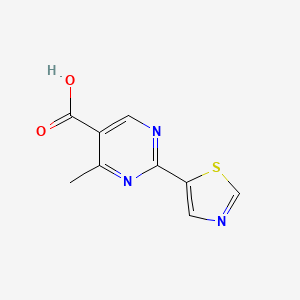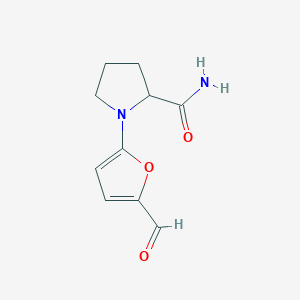
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a furan ring substituted with a formyl group at the 5-position and a pyrrolidine ring substituted with a carboxamide group at the 2-position. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formylation: The formyl group can be introduced at the 5-position of the furan ring using Vilsmeier-Haack reaction, which involves the reaction of the furan ring with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or through the reduction of pyrrole derivatives.
Amidation: The carboxamide group can be introduced at the 2-position of the pyrrolidine ring through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(5-Carboxyfuran-2-yl)pyrrolidine-2-carboxamide.
Reduction: 1-(5-Hydroxymethylfuran-2-yl)pyrrolidine-2-carboxamide.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
1-(5-Formylfuran-2-yl)pyrrolidine-2-carboxylhydrazide: Similar structure but with a hydrazide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
1-(5-formylfuran-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c11-10(14)8-2-1-5-12(8)9-4-3-7(6-13)15-9/h3-4,6,8H,1-2,5H2,(H2,11,14) |
Clave InChI |
AMDIXSRLHFMRKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=CC=C(O2)C=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



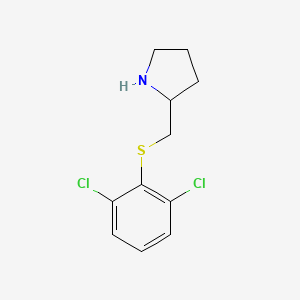
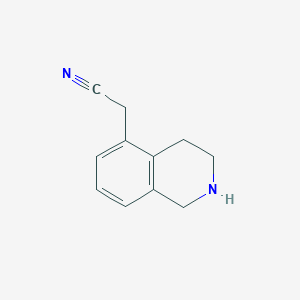
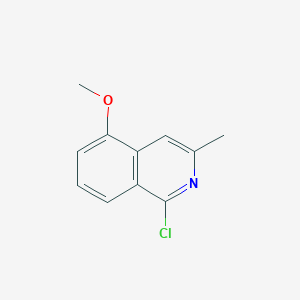
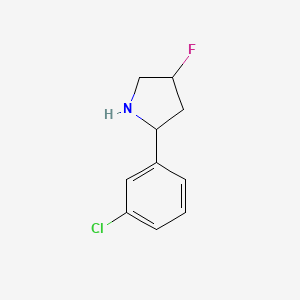
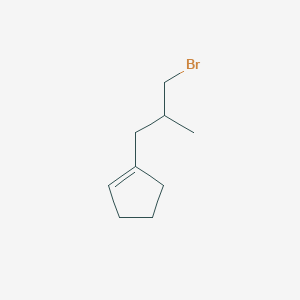
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
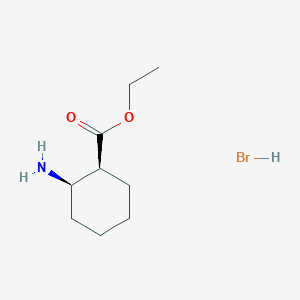
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
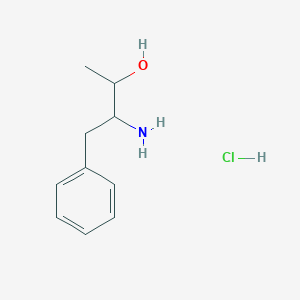
![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
